molecular formula C12H14N2O2S B1426615 N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-42-8

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426615
CAS No.: 1352999-42-8
M. Wt: 250.32 g/mol
InChI Key: VDGIYRFFSNXTNF-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl group at the 6th position of the benzothiazole ring and a methylglycine moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Methylglycine Moiety: The final step involves the reaction of the benzothiazole derivative with methylglycine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
  • 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol
  • N’-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Uniqueness

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to its specific structural features, such as the presence of both an ethyl group and a methylglycine moiety. These features may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(6-ethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-8-4-5-9-10(6-8)17-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGIYRFFSNXTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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